molecular formula C8H9BN2O3 B14031355 (7-Methoxy-1H-indazol-6-yl)boronic acid

(7-Methoxy-1H-indazol-6-yl)boronic acid

Cat. No.: B14031355
M. Wt: 191.98 g/mol
InChI Key: KEXRGNMTVXCXIS-UHFFFAOYSA-N
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Description

(7-Methoxy-1H-indazol-6-yl)boronic acid is a boronic acid derivative that features a methoxy group at the 7th position and an indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (7-Methoxy-1H-indazol-6-yl)boronic acid are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The indazole ring can be reduced under specific conditions to form indazoline derivatives.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Indazoline derivatives.

    Substitution: Various substituted indazole derivatives.

Scientific Research Applications

(7-Methoxy-1H-indazol-6-yl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Methoxy-1H-indazol-6-yl)boronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and other biologically active molecules. The indazole ring can interact with various molecular targets, including kinases and other enzymes, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-1H-indazol-6-yl)boronic acid is unique due to the presence of both the methoxy group and the boronic acid group on the indazole ring. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H9BN2O3

Molecular Weight

191.98 g/mol

IUPAC Name

(7-methoxy-1H-indazol-6-yl)boronic acid

InChI

InChI=1S/C8H9BN2O3/c1-14-8-6(9(12)13)3-2-5-4-10-11-7(5)8/h2-4,12-13H,1H3,(H,10,11)

InChI Key

KEXRGNMTVXCXIS-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C2=C(C=C1)C=NN2)OC)(O)O

Origin of Product

United States

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